2-Amino-5-chloronicotinohydrazide

Description

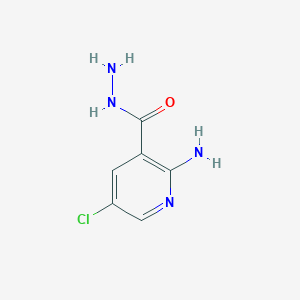

2-Amino-5-chloronicotinohydrazide is a pyridine-based compound featuring a hydrazide group (-CONHNH₂) at the 3-position, an amino group (-NH₂) at the 2-position, and a chlorine atom at the 5-position of the pyridine ring. The hydrazide group distinguishes it from simpler pyridine derivatives, likely enhancing its reactivity and suitability for pharmaceutical or agrochemical synthesis .

Properties

IUPAC Name |

2-amino-5-chloropyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN4O/c7-3-1-4(6(12)11-9)5(8)10-2-3/h1-2H,9H2,(H2,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUJHWYHHZWWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)NN)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloronicotinohydrazide typically involves the reaction of 2-amino-5-chloronicotinic acid with hydrazine hydrate. The reaction is usually carried out in an aqueous medium under reflux conditions. The general reaction scheme is as follows:

2-Amino-5-chloronicotinic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-chloronicotinohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of reduced hydrazide derivatives.

Substitution: Formation of substituted nicotinohydrazides with various functional groups.

Scientific Research Applications

2-Amino-5-chloronicotinohydrazide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloronicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine Derivatives

2-Aminonicotinic Acid (C₆H₆N₂O₂) Structure: Pyridine ring with -NH₂ at position 2 and -COOH at position 3. Properties: Melting point 295–297°C, higher polarity due to the carboxylic acid group. Applications: Intermediate in drug synthesis (e.g., antitubercular agents). Key Difference: Lacks the hydrazide and chlorine substituents, reducing its nucleophilic reactivity compared to 2-amino-5-chloronicotinohydrazide .

4-Aminonicotinic Acid (C₆H₆N₂O₂) Structure: -NH₂ at position 4 and -COOH at position 3. Properties: CAS RN 24242-19-1; positional isomerism alters solubility and hydrogen-bonding capacity.

Pyrimidine Derivatives

2-Amino-5-chloropyrimidine (C₄H₄ClN₃) Structure: Pyrimidine ring (two nitrogen atoms) with -NH₂ at position 2 and -Cl at position 5. Properties: Molecular weight 129.55 g/mol; electron-deficient ring enhances reactivity in cross-coupling reactions. Applications: Precursor for antiviral and anticancer agents. Key Difference: Pyrimidine core vs. pyridine alters aromaticity and metabolic stability .

5-Amino-2-chloropyrimidine (C₄H₄ClN₃) Structure: Positional isomer of the above, with -NH₂ at position 5 and -Cl at position 2. Properties: CAS RN 56621-90-0; distinct regiochemistry influences solubility (e.g., soluble in DMSO). Key Difference: Altered substitution pattern affects binding affinity in kinase inhibitors .

Benzamide and Thiazole Derivatives

2-Amino-5-methylbenzamide (C₈H₁₀N₂O) Structure: Benzene ring with -NH₂ at position 2 and -CONH₂ at position 5. Properties: Molecular weight 150.18 g/mol; lower polarity than pyridine analogs.

2-Amino-5-chloropyrazine (C₄H₄ClN₃) Structure: Pyrazine ring (two adjacent nitrogen atoms) with -NH₂ and -Cl substituents. Properties: Molecular weight 129.55 g/mol; planar structure favors π-stacking in coordination complexes. Key Difference: Di-nitrogen ring system increases metabolic resistance compared to pyridine derivatives .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound* | C₆H₆ClN₄O | 186.60 (calculated) | N/A | N/A | -NH₂, -Cl, -CONHNH₂ |

| 2-Aminonicotinic Acid | C₆H₆N₂O₂ | 138.12 | 5345-47-1 | 295–297 | -NH₂, -COOH |

| 2-Amino-5-chloropyrimidine | C₄H₄ClN₃ | 129.55 | 33332-29-5 | N/A | -NH₂, -Cl |

| 2-Amino-5-methylbenzamide | C₈H₁₀N₂O | 150.18 | 7305-71-7 | N/A | -NH₂, -CONH₂ |

*Inferred properties based on structural analogs.

Research Findings and Key Insights

- Hydrazide Advantage: The hydrazide group in this compound enhances its ability to form stable complexes with transition metals, a property less pronounced in carboxylic acid analogs like 2-aminonicotinic acid .

- Chlorine Substituent: The electron-withdrawing -Cl group increases electrophilicity at the pyridine ring, favoring reactions such as Suzuki-Miyaura coupling compared to non-halogenated analogs .

- Positional Isomerism: Pyrimidine derivatives (e.g., 5-amino-2-chloropyrimidine) exhibit higher metabolic stability than pyridine-based compounds, making them preferable in drug design .

Biological Activity

2-Amino-5-chloronicotinohydrazide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a hydrazide derivative of nicotinic acid, characterized by the presence of an amino group and a chlorine atom on the pyridine ring. Its structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 7.81 µg/mL |

| Escherichia coli | 15.62 µg/mL |

| Pseudomonas aeruginosa | 31.25 µg/mL |

These findings indicate that the compound has potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, which is known for its resistance to multiple drugs .

Anticancer Activity

The anticancer potential of this compound has also been explored, with promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Anticancer Effects

A study evaluated the effects of this compound on human liver cancer cells (HEPG2) and colorectal cancer cells (HCT-116). The results showed:

- IC50 values :

- HEPG2: 10 µM

- HCT-116: 8 µM

The compound induced apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2, leading to cell cycle arrest at the G1 phase .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. In vitro assays revealed that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages.

Table 2: Anti-inflammatory Effects

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 500 | 150 |

| IL-6 | 300 | 90 |

| IL-1β | 250 | 70 |

The reduction in cytokine levels suggests that the compound may modulate inflammatory responses, making it a candidate for further research in inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various cellular pathways:

- Antimicrobial : Disruption of bacterial cell wall synthesis.

- Anticancer : Induction of apoptosis via mitochondrial pathways.

- Anti-inflammatory : Inhibition of NF-kB signaling pathway.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.